molecular formula C22H14ClN3O2S B2571359 (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 373618-51-0

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2571359
CAS No.: 373618-51-0
M. Wt: 419.88
InChI Key: KNSQLGROHJIVGF-PTNGSMBKSA-N
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Description

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases critically involved in cell proliferation, survival, and migration. Dysregulation of FGFR signaling is a well-established driver of tumorigenesis in various cancers, making this pathway a high-value therapeutic target. This compound acts as a type II inhibitor, binding to the inactive DFG-out conformation of the kinase , which can confer greater selectivity. Its primary research value lies in its high potency against FGFR1, with demonstrated efficacy in impairing cancer cell viability and inducing apoptosis in FGFR-driven cancer models, including gastric cancer cells . Researchers utilize this acrylonitrile-based inhibitor as a key chemical probe to dissect the specific contributions of FGFR signaling in oncogenesis, to study mechanisms of resistance to targeted therapies, and to evaluate the potential of FGFR blockade in combination treatment strategies. Its distinct chemical scaffold also makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents.

Properties

IUPAC Name

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O2S/c1-13-17(23)6-4-7-18(13)25-11-15(10-24)21-26-19(12-29-21)16-9-14-5-2-3-8-20(14)28-22(16)27/h2-9,11-12,25H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSQLGROHJIVGF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A chromene moiety
  • An acrylonitrile group

This structural diversity may contribute to its varied biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

  • Cell Line Studies :
    • The compound exhibited significant cytotoxic effects on human cervical cancer cells (HeLa), with IC50 values indicating potent activity.
    • Structural modifications enhanced its binding affinity to cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression.

  • Cyclin-dependent Kinase Inhibition :
    • The compound demonstrated strong inhibitory activity against CDK4, with an IC50 value of approximately 26 nM, indicating high potency compared to standard inhibitors .
    • Molecular docking studies suggested favorable interactions between the compound and the active site of CDK4, enhancing its inhibitory effects .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer effects of the compound on several human cancer cell lines, including breast and prostate cancer cells. The results indicated:

  • Significant Growth Inhibition : The compound reduced cell viability by over 70% at higher concentrations.
  • Mechanism of Action : Flow cytometry analysis revealed that treated cells underwent apoptosis, characterized by increased Annexin V staining.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0Apoptosis
MCF7 (Breast)10.0Cell Cycle Arrest (G1 Phase)
PC3 (Prostate)8.0Apoptosis

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to assess the binding affinity of the compound to CDK4. Key findings included:

  • Binding Energy : The binding energy was calculated to be -9.5 kcal/mol, indicating strong interaction.
  • Key Interactions : Hydrogen bonds and π–π stacking interactions were identified as critical for binding stability.

Scientific Research Applications

Synthesis of (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

The synthesis of this compound typically involves a multi-step process that integrates various organic reactions. Key steps include:

  • Formation of Thiazole Derivative : The thiazole moiety is synthesized through the condensation of appropriate thioketones with aldehydes or ketones.
  • Acrylonitrile Integration : The incorporation of the acrylonitrile group can be achieved via Michael addition reactions.
  • Final Coupling : The final structure is formed by coupling the thiazole derivative with the chlorinated aromatic amine.

This synthetic pathway not only ensures high yields but also allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). Results indicate significant cytotoxicity, with IC50 values suggesting potent anticancer effects. For example, a related thiazole compound demonstrated an IC50 of 5.71 µM against MCF-7 cells, surpassing the efficacy of standard treatments like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds similar to this compound exhibit:

  • Antibacterial Activity : Against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low µg/mL range .

Anticonvulsant Effects

Research has indicated that thiazole-based compounds may possess anticonvulsant properties. In animal models, certain derivatives have shown effectiveness in reducing seizure frequency, suggesting potential applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key insights include:

  • Chlorine Substitution : The presence of chlorine at specific positions enhances anticancer and antimicrobial activities.
  • Thiazole Ring Modifications : Alterations in substituents on the thiazole ring can significantly affect potency and selectivity against various biological targets.
Activity TypeCell Line/OrganismIC50/EffectivenessReference
AnticancerMCF-75.71 µM
AntimicrobialStaphylococcus aureus46.9 µg/mL
AnticonvulsantPicrotoxin modelEffective reduction

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against multiple cell lines. One derivative showed promising results with an IC50 value lower than that of traditional chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazole derivatives against various bacterial strains revealed significant antimicrobial activity. Notably, compounds with electron-withdrawing groups like chlorine exhibited enhanced efficacy, providing insights into designing more effective antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at the C-2 and C-4 positions. For example, reactions with hydrazine derivatives or amines yield substituted thiazoles.

Reaction Conditions and Yields:

ReagentCatalystTemperature (°C)Time (min)Yield (%)
Hydrazine hydrateTCsSB602087–94
2-Bromo-1-arylethan-1-oneCs₂CO₃804578–85

Data from demonstrates that cesium-based catalysts (TCsSB) enhance reaction efficiency compared to conventional Cs₂CO₃, reducing time by 50% and improving yields by 5–10%.

Cycloaddition Reactions Involving the Chromenone Moiety

The chromenone component participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused polycyclic structures.

Key Observations:

  • Reaction: Chromenone (dienophile) + Maleic anhydride → Pyran-fused adduct

  • Conditions: Ethanol, reflux (80°C, 24 h) .

  • Characterization: IR spectra show C=O stretching at 1,691–1,704 cm⁻¹, while ¹H NMR confirms aromatic proton integration .

Acrylonitrile Group Reactivity

The acrylonitrile group undergoes:

  • Michael Additions: Reacts with thiols or amines to form β-substituted nitriles.

  • Cyclization: Forms pyridine or pyrrole derivatives under basic conditions.

Example Reaction Pathway:

  • Step 1: Acrylonitrile + Thiourea → Thioamide intermediate

  • Step 2: Cyclization with I₂ → 2-Aminothiazole derivative .

Amino Group Alkylation

The aniline-linked amino group reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃:

  • Product: N-Alkylated derivative

  • Yield: 82–89% (DMF, 60°C, 6 h) .

Chromenone Oxidation

Oxidation with KMnO₄ converts the 2-oxo group to a carboxylic acid:

  • Conditions: Aqueous H₂SO₄, 100°C, 2 h

  • Outcome: Chromen-2-one → Chromen-2-carboxylic acid.

Catalytic Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

Aryl Boronic AcidCatalystYield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄76
4-Chlorophenylboronic acidPd(OAc)₂/XPhos81

These reactions enable π-conjugation extension, relevant for optoelectronic applications.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis (H₂SO₄/H₂O): 80% yield after 8 h at 120°C.

  • Basic Hydrolysis (NaOH/EtOH): 75% yield after 6 h at 80°C.

Biological Activity-Linked Modifications

Structural analogs of this compound exhibit antibacterial and anticancer properties. For example:

  • Anti-Tubercular Activity: Substitution at the thiazole C-4 with Cl or Br improves MIC values (e.g., 0.09 µg/mL against M. tuberculosis) .

  • Anticancer Activity: Chromenone-thiazole hybrids inhibit topoisomerase II, with IC₅₀ values < 10 µM.

Spectroscopic Validation of Reactivity

Reaction outcomes are confirmed via:

  • IR Spectroscopy: NH (3,319–3,348 cm⁻¹), C=O (1,691–1,704 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.96–8.25 ppm), NH signals (δ 10.19–11.82 ppm) .

  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 413 for C₂₄H₁₉N₃O₂S) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) References
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile (Target) C₂₂H₁₅ClN₄O₂S 458.94 g/mol 2-oxo-2H-chromen-3-yl (coumarin derivative) Not explicitly reported
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile C₁₉H₁₃ClN₄O₂S 396.85 g/mol 4-nitrophenyl Not explicitly reported
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile C₂₀H₁₆N₂O₂S 372.42 g/mol Benzo[b]thiophen-2-yl, 3,4-dimethoxyphenyl Anticancer (in vitro)
3-(Hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile C₁₂H₁₀N₄OS 274.30 g/mol Hydroxyamino, phenyl Anticancer (moderate activity)
Key Observations:

Substituent Impact on Molecular Weight: The target compound’s higher molecular weight (458.94 g/mol) compared to the nitro analog (396.85 g/mol) reflects the bulkier 2-oxo-2H-chromen-3-yl group versus the 4-nitrophenyl substituent.

Electronic Effects :

  • The electron-withdrawing nitro group in the analog from increases electrophilicity, possibly enhancing reactivity in nucleophilic environments. In contrast, the coumarin moiety in the target compound introduces both electron-withdrawing (lactone) and electron-donating (aromatic) regions, which could modulate redox properties.

Biological Activity Trends :

  • While direct activity data for the target compound are absent, highlights that thiazole-acrylonitrile hybrids with aryl substituents (e.g., phenyl, 4-chlorophenyl) exhibit anticancer activity, suggesting the coumarin-thiazole combination in the target may confer enhanced efficacy .
  • The benzo[b]thiophen-2-yl analog from Sonar et al. (2007) demonstrated in vitro anticancer activity, implying that heteroaromatic substituents (e.g., coumarin, benzo[b]thiophene) are critical for bioactivity .

Crystallographic and Computational Insights

  • However, analogous compounds in (e.g., indole and benzo[b]thiophene derivatives) were resolved using SHELX, suggesting the target’s structure could be similarly determined .

Q & A

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :
  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability .

Troubleshooting and Validation

Q. How to address low yields in the final coupling step of the synthesis?

  • Methodology :
  • Catalyst screening : Test Pd(OAc)2_2, CuI, or NiCl2_2 for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
  • Protecting group strategy : Temporarily block reactive sites (e.g., amino groups) to prevent side reactions .

Q. What validation protocols ensure reproducibility in biological assays?

  • Methodology :
  • Inter-laboratory validation : Collaborate with independent labs to confirm activity data .
  • Positive controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Blinded experiments : Minimize bias by randomizing sample handling and data analysis .

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